molecular formula C15H12FNO B1619306 (2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone CAS No. 90172-60-4

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone

Cat. No.: B1619306
CAS No.: 90172-60-4
M. Wt: 241.26 g/mol
InChI Key: FZMVZJOCYNSJOF-UHFFFAOYSA-N
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Description

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone typically involves the reaction of 2,3-dihydroindole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the dihydroindole moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVZJOCYNSJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349954
Record name (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90172-60-4
Record name (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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